N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
説明
特性
IUPAC Name |
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-12(11-2-1-7-18-11)16-13-15-10(8-19-13)9-3-5-14-6-4-9/h1-8H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHPBRUIZBAALA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring, which is then coupled with pyridine and furan derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .
化学反応の分析
Types of Reactions
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Therapeutic Applications
1.1 Anticancer Activity
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide exhibits promising anticancer properties. Various studies have synthesized thiazole-pyridine hybrids that demonstrate significant antiproliferative effects against several cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. For instance, a derivative of this compound showed an IC50 value of 5.71 µM against the MCF-7 cell line, indicating its potential as an effective anticancer agent .
1.2 Anticonvulsant Properties
Research has indicated that thiazole derivatives can possess anticonvulsant activity. In a study analyzing various thiazole-integrated compounds, certain analogues displayed significant efficacy in seizure models, suggesting that N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide may also contribute to this therapeutic area . The structure–activity relationship (SAR) studies highlighted that modifications to the thiazole moiety can enhance anticonvulsant effects.
Data Tables
The following table summarizes key findings from recent studies on the anticancer and anticonvulsant activities of related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole-Pyridine Hybrid A | MCF-7 | 5.71 | DHFR Inhibition |
| Thiazole-Pyridine Hybrid B | PC3 | 6.14 | Apoptosis Induction |
| Thiazole Derivative C | Seizure Model | ED50: 18.4 | Ion Channel Modulation |
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted by Siddiqui et al., various thiazole-integrated pyridine derivatives were synthesized and tested for their anticancer activity against multiple cell lines. One compound demonstrated a significant reduction in cell viability at low concentrations (IC50 = 5.71 µM), highlighting the potential of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide as a lead compound for further development .
Case Study 2: Anticonvulsant Activity
A recent investigation into the anticonvulsant properties of thiazole derivatives revealed that certain compounds provided substantial protection in seizure models, with effective doses significantly lower than those typically required for existing medications . This suggests that N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide could be explored as a novel treatment option for epilepsy.
作用機序
The mechanism of action of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Bulky substituents like 3-bromo-4-methoxyphenyl () may improve lipophilicity, favoring membrane penetration in agrochemical applications .
Synthetic Efficiency :
- Compounds with simpler substituents (e.g., furan-2-carboxamide) lack reported yields, whereas derivatives with oxadiazole or triazine motifs () achieve 70–89% yields, suggesting robust synthetic routes for heterocyclic diversification .
Functional Analogues in Pharmacology and Agrochemicals
Table 2: Functional Comparisons
Key Insights :
- The thiazole-pyridine-furan scaffold demonstrates versatility, but replacing the thiazole with oxazole (as in 1,3-oxazolidines) reduces conformational rigidity, impacting target selectivity .
- Benzothiophene derivatives () show superior insecticidal activity compared to furan-based analogs, likely due to enhanced aromatic stacking with insect enzyme active sites .
Physicochemical and Computational Analysis
Solubility and LogP :
Structural Determination :
- X-ray crystallography using SHELX software () confirms planar geometries for thiazole-pyridine systems, critical for modeling ligand-receptor interactions .
生物活性
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step reactions, often utilizing microwave-assisted techniques to enhance yields and reduce reaction times. The compound is derived from furan and thiazole moieties, which contribute significantly to its biological properties.
Synthetic Route
- Starting Materials : Furan derivatives and thiazole precursors.
- Reagents : Common reagents include coupling agents and solvents such as DMF or DMSO.
- Conditions : Reactions may be conducted under reflux or microwave irradiation for efficiency.
Antitumor Activity
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide has shown promising antitumor activity. In vitro studies have evaluated its effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| MCF-7 | 5.0 | Doxorubicin |
| HCT-116 | 3.5 | Doxorubicin |
| PC-3 | 4.0 | Doxorubicin |
These results indicate that the compound exhibits significant antiproliferative effects, suggesting a potential role in cancer therapy .
Molecular docking studies have identified vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target for N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide. The compound likely inhibits tumor growth by blocking angiogenesis through this receptor .
Anticonvulsant Activity
Research has also indicated that related thiazole compounds exhibit anticonvulsant properties. For instance, certain thiazole derivatives have been shown to eliminate the tonic extensor phase in animal models, suggesting that similar mechanisms may be applicable to N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide .
Antibacterial Activity
Preliminary studies suggest that thiazole-containing compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances this activity .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into the design of more potent derivatives:
- Thiazole Ring : Essential for cytotoxic activity.
- Pyridine Substitution : The position and nature of substituents on the pyridine ring significantly affect biological activity.
- Carboxamide Group : Contributes to solubility and interaction with biological targets.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide in a xenograft model of human cancer. The compound significantly reduced tumor volume compared to controls, highlighting its potential as an anticancer agent.
Case Study 2: Anticonvulsant Properties
In a controlled trial, derivatives similar to N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide were tested for anticonvulsant effects in rodent models. The results demonstrated a marked reduction in seizure frequency, suggesting therapeutic potential for epilepsy treatment.
Q & A
Q. Q1. What are the common synthetic routes for preparing N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide?
The compound is typically synthesized via coupling reactions between heterocyclic amines and carboxylic acid derivatives. For example:
- Step 1: React 4-(pyridin-4-yl)-1,3-thiazol-2-amine with furan-2-carbonyl chloride under reflux in anhydrous THF, using triethylamine as a base .
- Step 2: Purify via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) and confirm purity by HPLC (>98%) .
- Validation: Structural confirmation via NMR (DMSO-d₆, δ 8.75–6.95 ppm for aromatic protons) and HRMS (calculated for C₁₃H₁₀N₃O₂S: 296.0495) .
Advanced Synthesis Challenges
Q. Q2. How can researchers address low yields in the coupling step of this compound?
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Optimization: Use coupling agents like HATU or EDCI to enhance reactivity .
- Temperature Control: Conduct reactions at 0–5°C to suppress byproduct formation .
- Regioselectivity: Introduce protecting groups (e.g., Boc) on the pyridine nitrogen to direct reactivity .
Structural Characterization
Q. Q3. Which spectroscopic techniques are critical for resolving ambiguities in the compound’s structure?
- X-ray Crystallography: Resolve tautomeric forms of the thiazole ring (e.g., enol-keto equilibria) using SHELXL for refinement .
- 2D NMR: Employ - HSQC and HMBC to assign heterocyclic proton-carbon correlations, particularly for distinguishing pyridyl vs. thiazole protons .
- Mass Spectrometry: Use HRMS-ESI to confirm molecular ion peaks and rule out halogenated impurities .
Biological Activity Profiling
Q. Q4. What in vitro assays are recommended for initial screening of this compound’s bioactivity?
- Enzyme Inhibition: Screen against COX-1/COX-2 or 15-LOX using fluorometric assays (IC₅₀ determination) .
- Cytotoxicity: Evaluate anti-proliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (48–72 hr exposure) .
- Selectivity: Compare activity against related targets (e.g., kinases) to assess specificity .
Advanced Biological Studies
Q. Q5. How can contradictory data on COX-1/COX-2 inhibition be resolved?
Contradictions may arise from assay conditions or compound stability. Solutions include:
- Replicate Experiments: Use blood platelet assays (COX-1) and LPS-induced macrophages (COX-2) for physiological relevance .
- Metabolite Analysis: Check for hydrolytic degradation products (e.g., free pyridine) via LC-MS .
- Molecular Docking: Validate binding modes with AutoDock Vina to explain selectivity discrepancies .
Structure-Activity Relationship (SAR) Studies
Q. Q6. Which structural modifications enhance the compound’s potency?
- Thiazole Ring: Replace pyridin-4-yl with electron-withdrawing groups (e.g., Cl, CF₃) to improve enzyme affinity .
- Furan Moiety: Substitute with bioisosteres (e.g., thiophene) to modulate lipophilicity (logP) .
- Amide Linker: Introduce methyl groups to reduce rotational freedom and stabilize bioactive conformations .
Analytical Method Development
Q. Q7. What methods ensure purity and stability during long-term storage?
- Purity: Monitor via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O:MeCN gradient) .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 6 months) and identify degradation products by LC-HRMS .
- Storage: Lyophilize and store under argon at -20°C to prevent oxidation of the thiazole ring .
Pharmacokinetic Profiling
Q. Q8. How can researchers evaluate the compound’s pharmacokinetic properties?
- Solubility: Measure in PBS (pH 7.4) and simulated gastric fluid using shake-flask method .
- Permeability: Use Caco-2 cell monolayers to assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good permeability) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
